(2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide
Description
The compound (2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is an α,β-unsaturated acrylamide derivative featuring a 4-chlorophenyl group and a 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) moiety. Its structure is characterized by an (E)-configured double bond, a benzyl group, and a sulfone-containing tetrahydrothiophene ring.
Properties
Molecular Formula |
C20H20ClNO3S |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
(E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxothiolan-3-yl)prop-2-enamide |
InChI |
InChI=1S/C20H20ClNO3S/c21-18-9-6-16(7-10-18)8-11-20(23)22(14-17-4-2-1-3-5-17)19-12-13-26(24,25)15-19/h1-11,19H,12-15H2/b11-8+ |
InChI Key |
DIEGCRVHUANPMO-DHZHZOJOSA-N |
Isomeric SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)/C=C/C3=CC=C(C=C3)Cl |
Canonical SMILES |
C1CS(=O)(=O)CC1N(CC2=CC=CC=C2)C(=O)C=CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Biological Activity
The compound (2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide is a novel synthetic derivative with potential biological activity. This article reviews its biological properties, focusing on its anticancer, antimicrobial, and enzyme inhibition activities based on recent studies and findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a benzyl group, a chlorophenyl moiety, and a tetrahydrothiophene ring with a sulfone group. Its molecular formula is with a molecular weight of approximately 364.89 g/mol.
Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives similar to (2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide. For instance, compounds featuring the 4-chlorophenyl group have demonstrated significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells.
Key Findings:
- Cytotoxicity : Compounds structurally related to this compound showed IC50 values ranging from 2.32 µg/mL to 51.56 µg/mL against MCF-7 and HepG2 cells, indicating strong anticancer properties .
- Mechanism of Action : The mechanism involves inducing apoptosis through the activation of caspases and altering the Bax/Bcl-2 ratio, leading to cell cycle arrest at S and G2/M phases .
Antimicrobial Activity
The biological activity of (2E)-N-benzyl-3-(4-chlorophenyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)prop-2-enamide has also been evaluated for antimicrobial properties:
Activity Assessment:
- Bacterial Inhibition : Similar compounds have shown moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis, suggesting potential applications in treating bacterial infections .
Enzyme Inhibition
In addition to its anticancer and antimicrobial activities, this compound has been investigated for its ability to inhibit specific enzymes:
Key Enzyme Targets:
- Acetylcholinesterase Inhibition : Compounds with similar structures have exhibited strong inhibitory effects on acetylcholinesterase, which is crucial for neurotransmission regulation.
- Urease Inhibition : Notably, several derivatives have demonstrated significant urease inhibition, which is relevant for treating urinary tract infections .
Case Studies
- In Vivo Studies : A study involving a tumor-bearing mouse model demonstrated that related compounds effectively targeted sarcoma cells, showcasing their potential for selective tumor targeting in therapeutic applications .
- Structure-Activity Relationship (SAR) : The modification of substituents on the benzyl or chlorophenyl groups significantly influenced the biological activity, highlighting the importance of structural optimization in drug design .
Comparative Table of Biological Activities
| Compound | Activity Type | Target Cell Line | IC50 Value (µg/mL) | Mechanism of Action |
|---|---|---|---|---|
| 4e | Anticancer | MCF-7 | 5.36 | Apoptosis induction via Bax/Bcl-2 ratio |
| 4i | Anticancer | HepG2 | 2.32 | Cell cycle arrest |
| 7l | Antimicrobial | Salmonella typhi | Moderate | Bacterial cell wall disruption |
| 7m | Enzyme Inhibition | Acetylcholinesterase | Strong inhibition | Competitive inhibition |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the benzyl ring, aryl groups, or the sulfone-containing moiety. Below is a comparative analysis:
Table 1: Comparative Analysis of Structural Analogs
Physicochemical Properties
- Solubility: The sulfone group in the target compound likely improves aqueous solubility compared to non-polar analogs like the isobutylphenyl derivative (, molar mass 293.40 g/mol) .
- Thermal Stability : Halogenated derivatives (e.g., 4-chlorophenyl, 3-chloro-4-fluorophenyl) may exhibit higher melting points due to stronger intermolecular interactions .
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